2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol
Description
2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol is an ethanolamine derivative featuring an isoquinoline moiety linked via a methylene bridge to an isopropylamino-ethanol backbone. The compound is listed as discontinued in commercial catalogs, indicating restricted availability for research purposes .
Molecular Formula: Estimated as C₁₅H₂₁N₂O based on nomenclature (isoquinolin-1-ylmethyl: C₁₀H₈N; isopropyl: C₃H₇; ethanolamine: C₂H₇NO). Key Features:
- Isoquinoline group: Enhances aromatic π-π stacking interactions.
- Ethanolamine backbone: Improves solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[isoquinolin-1-ylmethyl(propan-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12(2)17(9-10-18)11-15-14-6-4-3-5-13(14)7-8-16-15/h3-8,12,18H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILPRCNHSYKDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1=NC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol typically involves multi-step organic reactions. One common method starts with the isoquinoline ring, which undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the ethanolamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like halides, amines, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in the context of neurological disorders, it may interact with neurotransmitter receptors, influencing signal transmission in the brain.
Comparison with Similar Compounds
Notes
Commercial Availability: The target compound is discontinued, limiting experimental access . Analogs like 2-(Diisopropylamino)ethanol remain widely available for research .
Data Gaps : Pharmacokinetic and toxicity profiles for the target compound are unverified. Further studies are needed to evaluate its biological relevance.
Structural Optimization: Modifying the isoquinoline moiety (e.g., introducing electron-withdrawing groups) could enhance binding affinity or solubility.
Biological Activity
2-(Isopropyl-isoquinolin-1-ylmethyl-amino)-ethanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an isoquinoline moiety, which is known for its pharmacological relevance, particularly in neuropharmacology and as a scaffold for drug development.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.34 g/mol |
| Functional Groups | Isopropyl, amino, ethanol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods ensure high purity and yield of the compound, enabling further biological studies.
Neuropharmacological Effects
The isoquinoline structure is associated with neuropharmacological effects, influencing neurotransmitter systems that regulate mood and cognitive functions. Preliminary studies suggest that this compound may modulate receptor activity involved in neurotransmission, which could be beneficial in treating mood disorders.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, affecting signal transduction pathways and metabolic regulation. This mechanism is crucial for understanding its potential therapeutic applications.
Case Studies
- Antidepressant Potential : A study highlighted the antidepressant-like effects observed in related isoquinoline compounds when tested in animal models. These findings suggest that similar derivatives could exhibit beneficial effects on mood regulation.
- Antimicrobial Efficacy : In a comparative study involving various heteroaryl derivatives, compounds structurally similar to this compound showed significant antibacterial properties against resistant strains such as E. coli and B. cereus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
